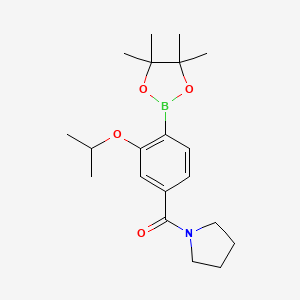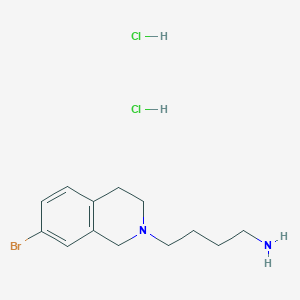
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines
準備方法
The synthesis of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the aminobutyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
化学反応の分析
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
作用機序
The mechanism of action of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. The compound exerts its effects by binding to receptors such as NMDA, alpha-2 adrenergic, and serotonin receptors, thereby influencing various signaling pathways .
類似化合物との比較
Similar compounds to 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride include:
N-(4-Aminobutyl)acetamide: This compound shares the aminobutyl group but differs in its core structure.
1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol: Another compound with an aminobutyl group, used in oligonucleotide synthesis.
Agmatine: A biogenic amine with similar biological activities but a different chemical structure
The uniqueness of this compound lies in its specific brominated tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H21BrCl2N2 |
|---|---|
分子量 |
356.1 g/mol |
IUPAC名 |
4-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-4-3-11-5-8-16(7-2-1-6-15)10-12(11)9-13;;/h3-4,9H,1-2,5-8,10,15H2;2*1H |
InChIキー |
MESZHPNQGRXQKA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=CC(=C2)Br)CCCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


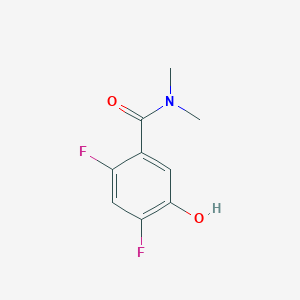
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
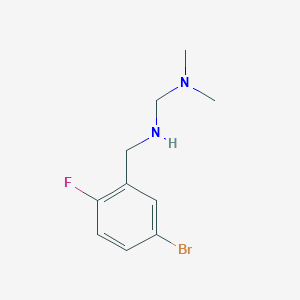

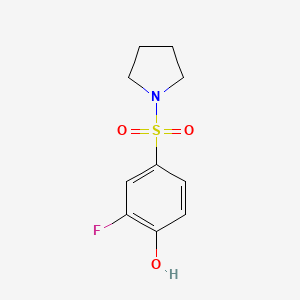
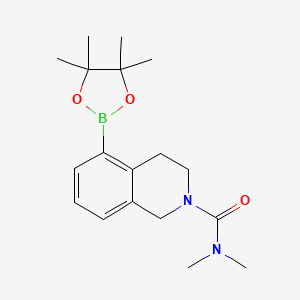
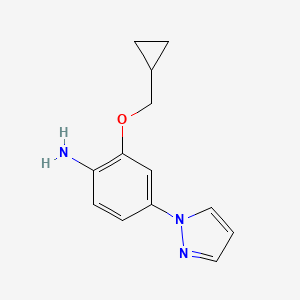
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
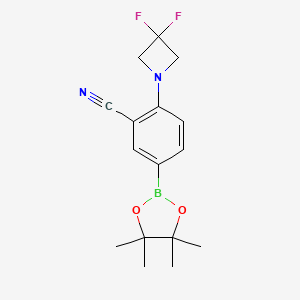
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
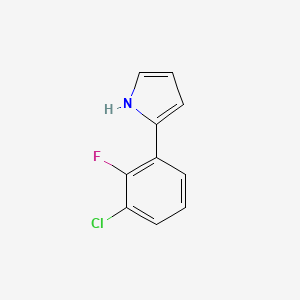

![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
